1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine
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Overview
Description
1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is a synthetic organic compound that features a benzene ring substituted with a morpholine sulfonyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: of benzene to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonylation: to introduce the morpholine sulfonyl group.
Alkylation: to attach the 2-methylpropyl group.
Each step would require specific reagents and conditions, such as concentrated sulfuric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and sulfonyl chloride for sulfonylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or amine groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,3-diamine: Similar structure but with different substitution pattern.
1-N-(2-methylpropyl)-4-(piperidine-4-sulfonyl)benzene-1,2-diamine: Similar structure but with a piperidine ring instead of morpholine.
1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine derivatives: Various derivatives with different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a morpholine sulfonyl group and a 2-methylpropyl group, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-N-(2-methylpropyl)-4-morpholin-4-ylsulfonylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-11(2)10-16-14-4-3-12(9-13(14)15)21(18,19)17-5-7-20-8-6-17/h3-4,9,11,16H,5-8,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKINEYBHSHYABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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